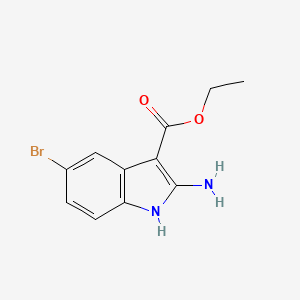
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is a compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used due to its stability and ease of removal under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling: Used in peptide synthesis through coupling reactions with carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: TFA, HCl in organic solvents like ethyl acetate or dioxane.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.
Major Products Formed
Deprotection: Yields the free amino acid.
Coupling: Forms peptide bonds, resulting in dipeptides or longer peptide chains.
科学的研究の応用
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is extensively used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: Used in the development of pharmaceuticals, particularly peptide-based drugs.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The primary function of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is to protect the amino group during chemical synthesis. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions . The protection is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions . This allows for the sequential construction of complex molecules, such as peptides, without interference from the amino group .
類似化合物との比較
Similar Compounds
N-Boc-piperidine: Another Boc-protected piperidine derivative.
N-Boc-piperazine: Boc-protected piperazine used in similar applications.
N-Boc-aminothiazole: Boc-protected aminothiazole used in peptide synthesis.
Uniqueness
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a piperidine ring and a carboxylic acid functional group . This combination makes it particularly useful in the synthesis of cyclic peptides and other complex organic molecules .
特性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOQNFZXOUIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-fluorophenyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2688726.png)




![4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2688733.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoicacid](/img/structure/B2688739.png)

